Azepan-1-ylmethanimine
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Overview
Description
Azepan-1-ylmethanimine is a chemical compound with the molecular formula C7H14N2 It is a seven-membered heterocyclic compound containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepan-1-ylmethanimine can be synthesized through several methods. One common approach involves the reaction of azepane with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Azepane and Formaldehyde Reaction: Azepane is reacted with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.
Reaction Conditions: The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-ylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Azepan-1-ylmethanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Azepan-1-ylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azepane: A seven-membered ring compound with a nitrogen atom, similar to Azepan-1-ylmethanimine but without the methanimine group.
Azepine: Another seven-membered heterocyclic compound, but with a different arrangement of atoms.
Piperidine: A six-membered ring compound with a nitrogen atom, structurally similar but with one less carbon atom.
Uniqueness
This compound is unique due to its specific structure, which includes both a seven-membered ring and a methanimine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
azepan-1-ylmethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-9-5-3-1-2-4-6-9/h7-8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGPZAAXAKOAAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C=N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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